Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate
Description
Ethyl 7-methylbenzo[c]isoxazole-3-carboxylate is a heterocyclic compound featuring a fused benzo[c]isoxazole core substituted with a methyl group at the 7-position and an ethyl ester at the 3-position. Isoxazole derivatives are widely studied for their diverse pharmacological activities, including antiviral, antibacterial, and enzyme-inhibitory properties.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 7-methyl-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)10-8-6-4-5-7(2)9(8)12-15-10/h4-6H,3H2,1-2H3 |
InChI Key |
IOBJEHUNHYOTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NO1)C |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Ethoxycarbonyl Formonitrile Oxide with Substituted Dipolarophiles
Another approach involves the in situ generation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate, which then undergoes 1,3-dipolar cycloaddition with suitably substituted dipolarophiles to form ester-functionalized isoxazoles.
- Prepare ethyl-2-chloro-2-(hydroxyimino)acetate as a precursor.
- Generate nitrile oxide intermediate in situ under microwave conditions.
- React nitrile oxide with dipolarophiles bearing methyl substituents on the aromatic ring.
- Obtain ester-functionalized isoxazoles in quantitative yields.
This method is metal-free, rapid, and yields highly functionalized isoxazole derivatives. It is adaptable for synthesizing various methyl-substituted benzo[c]isoxazoles, including the 7-methyl derivative, by choosing appropriate dipolarophiles.
Synthesis via Ethyl 2-Ethoxymethylene Acetoacetate and Hydroxylamine Derivatives
A classic synthetic route to methyl-substituted isoxazole carboxylates involves the condensation of ethyl 2-ethoxymethylene acetoacetate with hydroxylamine salts under controlled pH and temperature conditions.
- Preparation of Ethyl 2-Ethoxymethylene Acetoacetate:
- React triethyl orthoformate with ethyl acetoacetate in acetic anhydride solvent under heating.
- Cyclization to Isoxazole:
- Add aqueous hydroxylamine hydrochloride solution with inorganic base (e.g., sodium hydroxide) at 0–10°C.
- Maintain reaction for 4 hours to form ethyl 5-methylisoxazole-4-carboxylate.
- Isolation and Purification:
- Workup involves adjusting pH, extraction, and recrystallization.
- Mild reaction conditions.
- Short reaction times compared to older methods requiring up to 30 hours.
- Good yields (up to 85%).
- However, the method may produce isomeric mixtures, with isomer content ranging from 2.5% upwards depending on conditions.
Though this method specifically targets the 5-methyl isoxazole, analogous conditions can be adapted for the 7-methyl benzo[c]isoxazole derivative by modifying the starting materials and reaction parameters.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Substitution Position : The position of substituents significantly impacts electronic and steric properties. For example, aryl groups at position 5 (e.g., in ) enhance π-π stacking interactions, whereas substituents on the benzo[c]isoxazole core (e.g., 4-methoxy in ) modulate solubility and reactivity.
- Functional Groups : Methoxy groups (e.g., ) improve solubility in polar solvents, while methyl groups (e.g., [[3], target compound]) may enhance lipophilicity and metabolic stability.
Comparison of Yields :
Electron-donating substituents (e.g., methoxy) may facilitate higher yields due to enhanced intermediate stability.
Physicochemical Properties
Melting Points and Stability
- Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate : Melting point = 86–88°C .
- Ethyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate : Melting point = 142–144°C .
- Ethyl 4-methoxybenzo[c]isoxazole-3-carboxylate: No direct data, but methoxy-substituted analogs typically exhibit higher melting points due to crystallinity .
Trend : Increased polarity (e.g., additional methoxy groups) correlates with higher melting points.
Spectroscopic Data
¹H NMR :
HRMS :
- Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate: [M+H]⁺ = 232.0977 (calc. 232.0974) .
Biological Activity
Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique isoxazole ring, which contributes to its biological activity. The compound's molecular formula is CHNO, and it features a carboxylate group that enhances its solubility and reactivity.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. A common synthetic route includes:
- Formation of the Isoxazole Ring : This is achieved by reacting appropriate benzoic acid derivatives with hydroxylamine.
- Carboxylation : The introduction of the carboxylate group can be accomplished through various methods including carbon dioxide insertion or using carboxylic acid derivatives.
Biological Activity
Anticancer Properties
Research has indicated that compounds containing the isoxazole structure can exhibit significant anticancer activity. For instance, derivatives of isoxazoles have been studied as potential histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis . this compound has shown promise in inhibiting HDAC activity, leading to reduced proliferation of cancer cells.
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of isoxazole derivatives. This compound demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, with findings indicating that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential applications in treating inflammatory diseases.
Case Studies
- HDAC Inhibition Study
- Antimicrobial Activity Assessment
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For example, analogous isoxazole derivatives (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) are synthesized via Claisen adducts reacting with hydroxylamine hydrochloride under reflux in ethanol, achieving yields up to 85% . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of Claisen adduct to hydroxylamine), solvent polarity (ethanol or THF), and reaction time (6–12 hours). Monitoring via TLC and purification via silica gel chromatography (hexane/ethyl acetate) ensures purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key for confirming substituent positions. For example, ethyl ester protons appear as a quartet at δ ~4.2–4.3 ppm (J = 7.2 Hz), and aromatic protons resonate between δ 6.7–8.2 ppm depending on substitution .
- IR Spectroscopy : Detects ester carbonyl stretching (~1700–1740 cm⁻¹) and isoxazole C=N/C-O bonds (~1600–1650 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁NO₃: 218.0817) .
Q. How is single-crystal X-ray diffraction employed to resolve the structure of benzo[c]isoxazole derivatives?
- Methodological Answer : Crystals are grown via slow evaporation (e.g., ethanol/water mixtures). Diffraction data collected at 293 K using Mo Kα radiation (λ = 0.71073 Å) confirms bond lengths (e.g., C-O = 1.36 Å, C-N = 1.29 Å) and dihedral angles between aromatic and isoxazole rings. Refinement with SHELXL software achieves R-factors < 0.05 .
Advanced Research Questions
Q. How can stereochemical challenges in benzo[c]isoxazole functionalization be addressed?
- Methodological Answer : Asymmetric catalysis (e.g., Corey-Bakshi-Shibata reduction) introduces chirality. For example, using (R)-BINAP ligands with Ru catalysts achieves enantiomeric excess (ee) >90% in hydroxylated derivatives. Monitoring ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) ensures stereochemical fidelity .
Q. What strategies resolve contradictions in spectroscopic data for isoxazole derivatives?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic processes or impurities. Techniques include:
- Variable Temperature (VT) NMR : Identifies conformational exchange (e.g., hindered rotation of substituents).
- 2D NMR (COSY, HSQC) : Assigns coupling networks and resolves overlapping signals .
- Repetitive Recrystallization : Eliminates impurities causing anomalous peaks .
Q. How are computational methods used to predict/reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
- Frontier Molecular Orbitals : Predicts electrophilic/nucleophilic sites (e.g., LUMO localized on isoxazole ring).
- Reaction Pathways : Models cyclization energetics (e.g., activation energy ~25 kcal/mol for oxime formation) .
Q. What are the challenges in biological evaluation of benzo[c]isoxazole derivatives, and how are they mitigated?
- Methodological Answer : Low solubility in aqueous media is addressed via:
- Prodrug Design : Ester hydrolysis to carboxylic acid improves bioavailability.
- Micellar Encapsulation : Use of PEG-based surfactants enhances cellular uptake .
- In Vitro Assays : MTT tests on cancer cell lines (e.g., HeLa) with IC₅₀ values reported in µM ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
